molecular formula C15H13N3O2 B5774447 N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide

N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide

Cat. No.: B5774447
M. Wt: 267.28 g/mol
InChI Key: WGLQKWOWWURCPS-UHFFFAOYSA-N
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Description

N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural motifs of benzimidazole and furan. These structures are known for their significant biological and pharmacological activities. The benzimidazole moiety is a well-known pharmacophore in medicinal chemistry, while the furan ring is recognized for its reactivity and presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Mechanism of Action

The mechanism of action of N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-9-18-12-7-4-3-6-11(12)16-15(18)17-14(19)13-8-5-10-20-13/h2-8,10H,1,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQKWOWWURCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330324
Record name N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361175-18-0
Record name N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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